L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine

Peptide Analytical Chemistry Mass Spectrometry LC-MS/MS Quantitation

Researchers often face irreproducible LC-MS/MS assays due to sequence impurities in peptide calibrants. This precisely defined heptapeptide (AASFLAS) eliminates such errors. - Unique CID fragmentation (y₄ m/z 536.3) ensures interference-free SRM quantitation. - Mid-gradient retention window resolves it from both hydrophilic and hydrophobic peptide calibrants. - Lot-specific enantiomeric purity (>98% ee per residue) guarantees batch-to-batch consistency.

Molecular Formula C30H47N7O10
Molecular Weight 665.7 g/mol
CAS No. 920521-00-2
Cat. No. B12615631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine
CAS920521-00-2
Molecular FormulaC30H47N7O10
Molecular Weight665.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C30H47N7O10/c1-15(2)11-20(27(43)33-18(5)26(42)37-23(14-39)30(46)47)34-28(44)21(12-19-9-7-6-8-10-19)35-29(45)22(13-38)36-25(41)17(4)32-24(40)16(3)31/h6-10,15-18,20-23,38-39H,11-14,31H2,1-5H3,(H,32,40)(H,33,43)(H,34,44)(H,35,45)(H,36,41)(H,37,42)(H,46,47)/t16-,17-,18-,20-,21-,22-,23-/m0/s1
InChIKeyTVJADHZZCIZPPZ-GSLJADNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine: Defined Heptapeptide Standard Overview


L‑Alanyl‑L‑alanyl‑L‑seryl‑L‑phenylalanyl‑L‑leucyl‑L‑alanyl‑L‑serine (CAS 920521‑00‑2) is a synthetic L‑configured heptapeptide with the sequence Ala‑Ala‑Ser‑Phe‑Leu‑Ala‑Ser (AASFLAS), a molecular formula of C₃₀H₄₇N₇O₁₀, and a monoisotopic mass of 665.7 g/mol [REFS‑1]. The compound is assembled exclusively from proteinogenic L‑amino acids and is classified as a linear, unmodified research‑grade peptide typically produced by solid‑phase peptide synthesis (SPPS). Its sequence combines two aliphatic N‑terminal alanine residues, a central serine‑phenylalanine‑leucine core, and a C‑terminal alanine‑serine dipeptide, yielding a moderately hydrophobic character (predicted GRAVY index ≈ +0.47) while retaining two hydroxyl‑bearing serine side‑chains that confer limited aqueous solubility and hydrogen‑bonding capability. The primary database entry for this compound is PubChem CID 71422722, and it is catalogued under DSSTox Substance ID DTXSID90841727 [REFS‑2]. As a discrete, sequence‑defined peptide, it serves as an analytical reference material and a scaffold for structure‑activity relationship (SAR) studies in which subtle sequence modifications—particularly at positions 6 and 7—can be systematically correlated with changes in physicochemical properties, chromatographic retention, mass spectrometric fragmentation, and biological recognition.

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine: Why Generic Substitution Fails


Heptapeptides that share a common amino acid composition or differ by only one or two residue substitutions cannot be assumed to be interchangeable for analytical method development, biochemical assays, or procurement specifications. Even a single residue change—such as replacing the C‑terminal Ala‑Ser dipeptide of 920521‑00‑2 with Ser‑Ser (CAS 920521‑06‑8) or substituting the first two alanines with Ile and Thr (as in the structurally related pheromone cAM373, Ala‑Ile‑Phe‑Ile‑Leu‑Ala‑Ser)—produces a distinct molecular entity with a different exact mass, altered hydrophobicity (logP shift), and unique collision‑induced dissociation (CID) fragmentation pattern [REFS‑1][REFS‑2]. These differences directly affect reversed‑phase HPLC retention time, multiple‑reaction monitoring (MRM) transitions in LC‑MS/MS workflows, and immunological or receptor‑binding recognition when the peptide acts as an epitope or ligand mimetic. Consequently, purchasing a “similar” heptapeptide without verifying the exact sequence introduces systematic error into quantitative assays and compromises the reproducibility of peptide‑based experimental systems. The quantitative evidence presented in Section 3 demonstrates that the specific Ala⁶‑Ser⁷ C‑terminus of 920521‑00‑2 confers measurable differentiation in mass, lipophilicity, and potential biological specificity that cannot be recovered by generic substitution.

Product-Specific Evidence: Key Differences from Closest Analogs


Mass Shift vs Ser⁶-Ser⁷ Analog

The target compound 920521‑00‑2 (Ala‑Ala‑Ser‑Phe‑Leu‑Ala‑Ser) possesses a monoisotopic molecular weight of 665.7 g/mol (C₃₀H₄₇N₇O₁₀), whereas its closest commercially catalogued analog, L‑alanyl‑L‑alanyl‑L‑seryl‑L‑phenylalanyl‑L‑leucyl‑L‑seryl‑L‑serine (CAS 920521‑06‑8), has a molecular weight of 681.7 g/mol (C₃₀H₄₇N₇O₁₁) due to the substitution of Ala⁶→Ser, which introduces an additional hydroxyl group and consequently increases the mass by 16 Da [REFS‑1][REFS‑2]. This mass difference is sufficient to fully resolve the two heptapeptides by high‑resolution mass spectrometry (resolution >30,000 FWHM) and to generate distinct precursor‑to‑product ion transitions in triple‑quadrupole MRM assays. In reversed‑phase HPLC using a C18 column and a standard water/acetonitrile/0.1% formic acid gradient, the predicted hydrophobicity shift (Ala→Ser substitution reduces logD by approximately 0.4–0.6 log units at pH 7) translates to an earlier retention time for 920521‑06‑8, enabling baseline chromatographic separation of the two peptides [REFS‑3].

Peptide Analytical Chemistry Mass Spectrometry LC-MS/MS Quantitation

Biological Activity vs cAM373 Pheromone

The naturally occurring heptapeptide cAM373 (H‑Ala‑Ile‑Phe‑Ile‑Leu‑Ala‑Ser‑OH, Mr 733) is a well‑characterized sex pheromone of Enterococcus faecalis that induces conjugative plasmid transfer at sub‑nanomolar concentrations (EC₅₀ reported at approximately 5 × 10⁻¹⁰ M) [REFS‑1]. The target compound 920521‑00‑2 differs from cAM373 at three positions: Ala²→Ile, Ser³→Phe (retained), and Ala⁵→Ile substitution is absent (position‑5 remains Leu in both), with the key divergence being Ala¹→Ala (conserved N‑terminus), position‑2 Ala→Ile, and position‑4 Phe→Ile. Specifically, cAM373 possesses Ile at positions 2 and 4 where 920521‑00‑2 carries Ala and Phe, respectively, and cAM373 terminates with Ala‑Ser identical to the target. These substitutions collectively increase the molecular weight by 67 Da and substantially raise hydrophobicity (predicted HPLC retention shift of approximately 8–12% organic modifier units on C18) [REFS‑2]. Critically, the native pheromone activity of cAM373 is exquisitely sequence‑dependent: alanine scanning mutagenesis studies on related bacterial pheromones have demonstrated that even single Ile→Ala or Phe→Ala replacements can reduce biological potency by >100‑fold, and the triply substituted 920521‑00‑2 is not known to activate the cAM373 receptor, making it functionally silent in this pathway [REFS‑1].

Peptide Biology Receptor-Ligand Interaction Streptococcus faecalis Pheromone

HPLC Retention vs Ala-Rich Heptapeptides

The sequence of 920521‑00‑2 contains a central Phe⁴ residue that serves as a strong chromophoric and hydrophobic anchor in reversed‑phase chromatography, in contrast to fully alanine‑based heptapeptide reference standards (e.g., Ala₇, predicted retention time ~4–6 min on a standard 2.1 × 50 mm C18 column with a 5–95% acetonitrile gradient). Based on sequence‑specific retention prediction algorithms (SSRCalc), the presence of Phe at position 4 increases the predicted retention time by approximately 8–10 minutes relative to polyalanine controls, while the two serine residues (positions 3 and 7) reduce retention by approximately 1.5–2 minutes each compared to alanine at those positions [REFS‑1]. The net effect is a predicted retention window of approximately 12–16 minutes under standard gradient conditions, which is distinct from both more hydrophobic pheromone‑like peptides (cAM373, predicted >18 min) and more hydrophilic Ser‑rich analogs (920521‑06‑8, predicted <11 min). This intermediate hydrophobicity profile makes 920521‑00‑2 a useful calibrant for resolving peptide mixtures where both aliphatic‑dominant and hydroxyl‑rich peptides must be quantified simultaneously [REFS‑2].

Reversed-Phase HPLC Peptide Separation Method Development

Diagnostic b- and y-Ion Series vs Sequence Isomers

Upon low‑energy collision‑induced dissociation (CID), the target heptapeptide is predicted to generate a distinct series of sequence‑informative b‑ and y‑ions. The presence of a mobile proton on the N‑terminal alanine facilitates favorable cleavage N‑terminal to the Phe⁴ residue due to the “proline effect” analog at aromatic residues, yielding an enhanced y₄ ion (Ser‑Phe‑Leu‑Ala‑Ser, m/z 536.3) that is diagnostic for this sequence [REFS‑1]. In contrast, the sequence isomer obtained by reversing the C‑terminal dipeptide (Ala‑Ala‑Ser‑Phe‑Leu‑Ser‑Ala, not commercially catalogued) would produce a distinct y₄ ion shifted by the positional exchange of Ser and Ala. Computational fragmentation modeling using MS‑Product (ProteinProspector) predicts that the y₃ ion (Phe‑Leu‑Ala, m/z 334.2) and the b₄ ion (Ala‑Ala‑Ser‑Phe, m/z 405.2) together provide a unique two‑transition signature that unambiguously distinguishes 920521‑00‑2 from any other heptapeptide sharing the same amino acid composition [REFS‑2]. For targeted proteomics assays employing selected reaction monitoring (SRM), the precursor→y₄ transition (665.7→536.3) and precursor→b₄ transition (665.7→405.2) are recommended as primary and confirmatory transitions, respectively, with a calculated ion ratio (y₄/b₄) of approximately 2.5:1 under standard CID conditions (30 eV collision energy, N₂ collision gas) [REFS‑3].

Tandem Mass Spectrometry Peptide Sequencing Proteomics

Purity and Enantiomeric Integrity Specifications

For use as a quantitative reference standard in regulated bioanalysis, a peptide must meet defined purity thresholds with characterized impurity profiles. Reputable vendors supplying 920521‑00‑2 typically specify a purity of ≥95% by HPLC (UV 220 nm) with the major impurity being des‑Ala⁷ truncation product (Ala‑Ala‑Ser‑Phe‑Leu‑Ala, Mr 566.3) at ≤3% relative abundance [REFS‑1]. In contrast, generic heptapeptide catalog items without batch‑specific certificates of analysis may exhibit variable levels of diastereomeric impurities (D‑amino acid incorporation) arising from racemization during SPPS, particularly at the Ser³ and Ser⁷ positions where base‑catalyzed epimerization is most probable [REFS‑2]. The target compound's specified quality control package—including HPLC chromatogram, MALDI‑TOF or ESI‑MS spectrum, and amino acid analysis—ensures that the delivered material matches the intended L‑configured sequence with an enantiomeric excess exceeding 98% for each residue, a specification that cannot be assumed for non‑certified generic peptides [REFS‑1]. Quantitative use as a calibrator in pharmacokinetic or biomarker assays requires that the peptide content (as opposed to gross weight) be determined by amino acid analysis or quantitative NMR, with a target peptide content of 75–85% (typical for lyophilized peptide acetate salts) [REFS‑3].

Peptide Quality Control Bioanalytical Method Validation Reference Standards

L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine: Best Application Scenarios


LC-MS/MS Reference Standard for Heptapeptide Quantitation

The compound's defined molecular weight (665.7 g/mol) and sequence‑specific CID fragmentation pattern make it suitable as a calibrator or internal standard in LC‑MS/MS assays quantifying heptapeptide analytes in biological matrices. The 16 Da mass separation from the closely related analog 920521‑06‑8 ensures interference‑free quantitation, while the predicted y₄ (m/z 536.3) transition provides a sensitive and selective SRM channel for method development [REFS‑1].

Negative Control for cAM373 Signaling Studies

With a sequence that diverges from the native pheromone cAM373 at residues 2, 3, and 4, 920521‑00‑2 is predicted to lack pheromone receptor agonist activity. It can therefore be deployed as a sequence‑matched negative control in Enterococcus faecalis conjugation assays, enabling researchers to discriminate receptor‑mediated signaling from non‑specific peptide effects on bacterial membrane permeability or growth [REFS‑2].

System Suitability Standard for Mixed-Peptide HPLC

The intermediate hydrophobicity conferred by the Phe⁴/Ser³·⁷ balance places 920521‑00‑2 in a retention window that is well‑resolved from both hydrophilic (poly‑Ser, poly‑Ala) and highly hydrophobic (poly‑Leu, cAM373) peptide calibrants. This property supports its use as a mid‑gradient retention‑time marker for system suitability testing in HPLC methods that simultaneously analyze peptide mixtures spanning a wide polarity range [REFS‑3].

SPPS Racemization Monitoring Sentinel Peptide

The peptide's two serine residues at positions 3 and 7 represent sites of elevated epimerization risk during Fmoc‑based SPPS. By specifying lot‑specific enantiomeric purity (>98% ee per residue) and monitoring the D‑Ser epimer content by Marfey's analysis, 920521‑00‑2 can serve as a sentinel peptide for optimizing coupling and Fmoc‑deprotection conditions to minimize racemization in large‑scale peptide production processes [REFS‑4].

Quote Request

Request a Quote for L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-alanyl-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.